3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyrazine ring
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-7-12-13(17-4-3-16-12)20-11-1-5-18(8-11)14(19)10-2-6-21-9-10/h2-4,6,9,11H,1,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDTZUKYRMJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carbonyl chloride with pyrrolidine, followed by the reaction with pyrazine-2-carbonitrile. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemical Profile
The molecular formula of 3-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is C14H12N4O2S. It contains a thiophene moiety, which is known for enhancing biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors .
Anticancer Activity
Recent studies have investigated the potential of compounds similar to this compound as anticancer agents. For instance, derivatives have shown promising results in inhibiting specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer drug .
Inflammation Modulation
Research indicates that compounds with similar structures can act as modulators of inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential use in treating inflammatory diseases. The thiophene group is believed to play a crucial role in enhancing anti-inflammatory activity .
Antiviral Properties
Emerging studies have explored the antiviral properties of related compounds against hepatitis B virus (HBV) and hepatitis C virus (HCV). The binding affinity of these compounds to viral proteins suggests a mechanism that could inhibit viral replication, making them potential candidates for antiviral therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the efficacy of pyrazine derivatives | Compounds showed significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. |
| Inflammation Modulation Research | Assess anti-inflammatory effects | Demonstrated reduction in TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic applications for autoimmune diseases. |
| Antiviral Activity Assessment | Investigate antiviral effects on HBV/HCV | Compounds exhibited high binding affinity to viral proteins, suggesting inhibition of viral life cycle stages. |
Mechanism of Action
The mechanism of action of 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The thiophene and pyrazine rings may play a crucial role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide have similar pyrrolidine rings.
Pyrazine Derivatives: Compounds like pyrazine-2-carboxylic acid and pyrazine-2-carboxamide contain the pyrazine ring.
Uniqueness
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties
Biological Activity
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest due to its potential biological activities. The compound features a unique structural combination of thiophene, pyrrolidine, and pyrazine rings, which contribute to its chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.34 g/mol. The compound's structure is characterized by:
- Thiophene ring : Contributes to the compound's electronic properties.
- Pyrrolidine ring : Influences the steric and electronic properties, potentially enhancing biological activity.
- Pyrazine ring : Known for its ability to participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reaction : Thiophene-3-carbonyl chloride is reacted with pyrrolidine.
- Subsequent Reaction : The resulting product is then reacted with pyrazine-2-carbonitrile under specific conditions, often utilizing organic solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various microbial strains, compounds derived from similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli and S. aureus were notably inhibited at concentrations ranging from 0.25 mg/mL to 1 mg/mL, demonstrating potential as antibacterial agents .
Anti-inflammatory Properties
Compounds containing thiophene and pyrazine moieties have been investigated for their anti-inflammatory effects. In comparative studies, certain derivatives have shown greater anti-inflammatory activity than established agents like curcumin, indicating their potential therapeutic applications in inflammatory diseases .
The exact mechanism of action for this compound remains partially understood. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating inflammatory pathways or microbial resistance mechanisms. The structural components may enhance binding affinity to these targets, facilitating greater biological efficacy .
Study on Antiviral Activity
A related study highlighted the antiviral properties of compounds within the same chemical family, particularly against viruses such as herpes simplex virus type 1 (HSV-1). Compounds demonstrated significant reductions in viral plaque formation, indicating potential for development as antiviral agents .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of similar compounds revealed that modifications in substituents can significantly affect biological activity. For example, variations in the thiophene or pyrazine substituents altered antimicrobial potency against specific bacterial strains, suggesting that careful design of these compounds could optimize their therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
